Cyclopenta-1,3-diene;tungsten(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

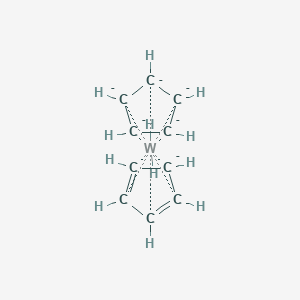

Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that features a tungsten ion coordinated to a cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in catalysis, materials science, and organometallic chemistry due to their unique electronic properties and stability.

Mechanism of Action

Target of Action

The primary target of Cyclopenta-1,3-diene;tungsten(2+) is the cyclopentadienyl anion (Cp−) . This anion is an important ligand in cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl ligands form a wide array of organometallic compounds exhibiting different formulations .

Mode of Action

Cyclopenta-1,3-diene;tungsten(2+) interacts with its targets through the formation of organometallic complexes . These complexes are often stable and chemically inert, making them popular and indispensable catalysts in a plethora of organic transformations .

Biochemical Pathways

It’s known that cyclopentadienyl ligands are involved in a variety of chemical transformations, suggesting that they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Cyclopenta-1,3-diene;tungsten(2+) are largely dependent on the specific organometallic complexes it forms and the biochemical pathways it influences . As a catalyst, it could facilitate various chemical transformations, potentially leading to changes in cellular processes.

Action Environment

The action, efficacy, and stability of Cyclopenta-1,3-diene;tungsten(2+) can be influenced by various environmental factors. For instance, the formation of its organometallic complexes could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, its stability and reactivity could be influenced by the presence of oxidizing or reducing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the reaction of tungsten hexachloride (WCl6) with cyclopentadiene in the presence of a reducing agent. One common method is as follows:

Reduction of Tungsten Hexachloride: Tungsten hexachloride is reduced using a suitable reducing agent such as sodium or lithium in an inert atmosphere to prevent oxidation.

Formation of the Cyclopentadienyl Complex: The reduced tungsten species is then reacted with cyclopentadiene to form the cyclopenta-1,3-diene;tungsten(2+) complex.

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene;tungsten(2+) follows similar principles but on a larger scale. The process involves:

Bulk Reduction: Large quantities of tungsten hexachloride are reduced using industrial-scale reducing agents.

Continuous Flow Reactors: The reduced tungsten is then continuously reacted with cyclopentadiene in flow reactors to ensure consistent product quality and yield.

Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;tungsten(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of tungsten, often using oxidizing agents like oxygen or halogens.

Reduction: It can be reduced further to lower oxidation states or even to metallic tungsten using strong reducing agents.

Substitution: Ligand substitution reactions can occur where the cyclopentadienyl ligand is replaced by other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Oxygen, chlorine, or bromine under controlled conditions.

Reduction: Sodium, lithium, or potassium in an inert atmosphere.

Substitution: Phosphines (e.g., triphenylphosphine), carbonyls (e.g., carbon monoxide) in solvents like THF or dichloromethane.

Major Products

Oxidation: Higher oxidation state tungsten complexes.

Reduction: Lower oxidation state tungsten complexes or metallic tungsten.

Substitution: Various substituted tungsten complexes depending on the incoming ligand.

Scientific Research Applications

Cyclopenta-1,3-diene;tungsten(2+) has numerous applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation, due to its ability to facilitate electron transfer processes.

Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.

Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of metallocenes and related complexes.

Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Comparison with Similar Compounds

Similar Compounds

Ferrocene (Cyclopenta-1,3-diene;iron(2+)): Similar structure but with iron instead of tungsten. Known for its stability and use in various applications.

Nickelocene (Cyclopenta-1,3-diene;nickel(2+)): Contains nickel and is used in catalysis and materials science.

Chromocene (Cyclopenta-1,3-diene;chromium(2+)): Contains chromium and is studied for its magnetic properties.

Uniqueness

Cyclopenta-1,3-diene;tungsten(2+) is unique due to the specific electronic properties of tungsten, which impart different reactivity and stability compared to its iron, nickel, and chromium counterparts. Tungsten’s higher atomic number and different electron configuration result in distinct catalytic behaviors and applications, particularly in reactions requiring high activation energies or involving heavy substrates.

Biological Activity

Cyclopenta-1,3-diene; tungsten(2+) is an organometallic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

Cyclopenta-1,3-diene; tungsten(2+) is characterized by a tungsten atom coordinated to two cyclopenta-1,3-diene ligands. The compound's stability and reactivity are influenced by the unique bonding interactions between the metal and the diene ligands.

| Property | Value |

|---|---|

| IUPAC Name | Cyclopenta-1,3-diene; tungsten(2+) |

| CAS Number | 12184-26-8 |

| Molecular Formula | C5H6W |

| Molecular Weight | 174.06 g/mol |

Synthesis Methods

Cyclopenta-1,3-diene; tungsten(2+) can be synthesized through several methods, typically involving the reaction of tungsten hexachloride with cyclopenta-1,3-diene in an inert atmosphere. Common solvents used include tetrahydrofuran (THF) at low temperatures to prevent oxidation.

The biological activity of cyclopenta-1,3-diene; tungsten(2+) is primarily attributed to its ability to interact with biomolecules. The coordination of the tungsten atom allows it to participate in various biochemical reactions, potentially influencing enzymatic activities and cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Metal Ion Interaction : Tungsten ions can interact with biological macromolecules, altering their structure and function.

Biological Activity

Research has indicated that cyclopenta-1,3-diene; tungsten(2+) exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Some investigations have shown that this compound can inhibit the growth of certain bacterial strains.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of cyclopenta-1,3-diene; tungsten(2+) on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Effects : Research conducted by Smith et al. (2022) demonstrated that cyclopenta-1,3-diene; tungsten(2+) exhibited antibacterial activity against Staphylococcus aureus. This study highlighted the compound's potential as an alternative antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of cyclopenta-1,3-diene; tungsten(2+), it is useful to compare it with similar organometallic compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclopentadienyl Iron Complex | Antitumor activity | Well-studied for its anticancer properties |

| Dicyclopentadienyl Molybdenum | Antibacterial properties | Less potent than tungsten complexes |

| Cyclopentadienyl Ruthenium | Catalytic activity in organic synthesis | Not primarily studied for biological effects |

Future Directions

The ongoing research into cyclopenta-1,3-diene; tungsten(2+) suggests promising avenues for further exploration:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Assessing its efficacy in vivo for potential therapeutic uses in cancer treatment and infectious diseases.

Properties

IUPAC Name |

cyclopenta-1,3-diene;tungsten(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZQNZFRKNOSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.